lithium;3-(2-inden-1-id-1-ylethyl)-1H-indole

Description

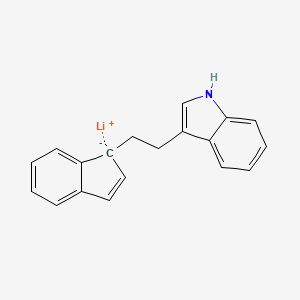

Lithium;3-(2-inden-1-id-1-ylethyl)-1H-indole is an organometallic compound featuring an indole core substituted at the 3-position with a 2-inden-1-id-1-ylethyl group and a lithium counterion. The indole moiety is a privileged scaffold in medicinal chemistry, known for its bioactivity in CNS disorders, anticancer agents, and anti-inflammatory applications .

Properties

CAS No. |

184016-91-9 |

|---|---|

Molecular Formula |

C19H16LiN |

Molecular Weight |

265.3 g/mol |

IUPAC Name |

lithium;3-(2-inden-1-id-1-ylethyl)-1H-indole |

InChI |

InChI=1S/C19H16N.Li/c1-2-6-17-14(5-1)9-10-15(17)11-12-16-13-20-19-8-4-3-7-18(16)19;/h1-10,13,20H,11-12H2;/q-1;+1 |

InChI Key |

UTULEJULDPNBCK-UHFFFAOYSA-N |

Canonical SMILES |

[Li+].C1=CC=C2[C-](C=CC2=C1)CCC3=CNC4=CC=CC=C43 |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Applications

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of indole derivatives, including lithium;3-(2-inden-1-id-1-ylethyl)-1H-indole. Research indicates that certain indole derivatives can induce cell cycle arrest and inhibit cancer cell proliferation. For instance, a study demonstrated that synthesized indole derivatives exhibited significant cytotoxic effects against various cancer cell lines, including colon and lung cancers .

2. Antimicrobial Properties

Indole-containing compounds have shown promise as antimicrobial agents. A review of metal complexes containing indoles reported effective antibacterial and antifungal activities against pathogens like Micrococcus luteus and fungi of the genus Trichoderma. The incorporation of lithium into these structures may enhance their bioactivity due to improved solubility and interaction with biological targets .

3. Neuropharmacological Effects

Lithium salts are well-known for their mood-stabilizing properties in treating bipolar disorder. The addition of indole moieties to lithium compounds could potentially enhance neuroprotective effects, making them suitable candidates for further research in neuropharmacology .

Theoretical Studies

Theoretical studies have been conducted to understand the electronic properties of lithium complexes with indoles. For example, research utilizing density functional theory (DFT) has explored how lithium cations interact with indole derivatives, affecting their aromaticity and stability . These insights are crucial for designing new compounds with tailored properties for specific applications.

Data Table: Summary of Applications

Case Studies

Case Study 1: Anticancer Efficacy

A study synthesized several analogues of this compound and evaluated their effects on HCT-116 colon cancer cells. Results indicated that specific derivatives led to significant cell cycle arrest, showcasing their potential as chemotherapeutic agents.

Case Study 2: Antimicrobial Activity

Research involving the screening of indole-based metal complexes revealed that certain compounds effectively inhibited the growth of Trichoderma species. These findings suggest that modifying lithium compounds with indole structures can enhance their antimicrobial efficacy.

Comparison with Similar Compounds

Pharmacological Activity Comparison

Cytotoxicity and Anticancer Activity

- Piperazine-modified indoles : IC50 <10 μM against three cancer cell lines, with N-4 piperazine substitution critical for potency .

- N-Hydroxycinnamamide-based indoles: Comparable HDAC inhibition to vorinostat (SAHA), a clinically approved anticancer agent .

Anti-Inflammatory and Neuroprotective Effects

- Bis(indolyl)methanes : Demonstrated anti-inflammatory activity in murine models, attributed to their rigid quaternary centers .

- Triazole-linked indoles : Developed for ischemia treatment, though specific efficacy data remain unpublished .

Limitations: Direct comparative studies between this compound and these analogues are lacking.

Physicochemical Properties

Spectroscopic Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.